molecular formula C28H33N5O B2488299 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine CAS No. 1115530-97-6

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B2488299
CAS No.: 1115530-97-6
M. Wt: 455.606
InChI Key: NNYJKKSTDXRIFI-UHFFFAOYSA-N
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Description

1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O/c1-4-5-19-34-24-11-9-23(10-12-24)25-20-27-28(29-13-14-33(27)30-25)32-17-15-31(16-18-32)26-8-6-7-21(2)22(26)3/h6-14,20H,4-5,15-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYJKKSTDXRIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the butoxyphenyl group: This step involves the substitution reaction where a butoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the dimethylphenylpiperazine moiety: This final step involves the coupling of the dimethylphenylpiperazine group to the already formed intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and fluorescent probes.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine include other pyrazolo[1,5-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties.

Biological Activity

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C26H35N5O
  • Molecular Weight : 433.6 g/mol
  • Chemical Structure : The compound features a pyrazolo[1,5-a]pyrazin core linked to a butoxyphenyl group and a piperazine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. It is hypothesized that this compound may exert its effects by:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may interact with certain receptors to modulate their activity, potentially influencing signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazin class have shown significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against human breast cancer cells (T47D) .

Antimicrobial Activity

The presence of the butoxy group in the structure suggests potential antimicrobial properties:

  • Antibacterial Testing : Compounds similar to this compound have been screened for antibacterial activity against pathogenic bacteria. Results indicated promising activity compared to standard antibiotics .

Case Studies and Research Findings

StudyFindings
Study on Pyrazolo DerivativesDemonstrated anticancer efficacy with IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines .
Antimicrobial Activity AssessmentShowed significant antibacterial effects against multiple strains, suggesting potential for development as an antimicrobial agent .
Enzyme Inhibition AssaysIndicated that similar compounds inhibit key enzymes involved in tumor growth and inflammation .

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